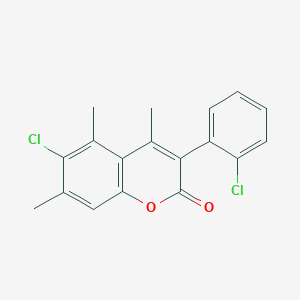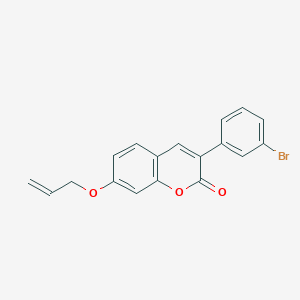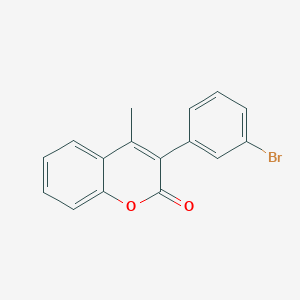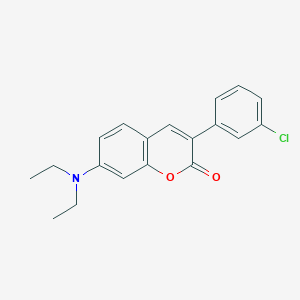![molecular formula C11H10F6O B3043129 1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol CAS No. 742097-70-7](/img/structure/B3043129.png)
1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol
Vue d'ensemble
Description
1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol is an organic compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to a propanol moiety. This compound is known for its unique chemical properties, primarily due to the electron-withdrawing effects of the trifluoromethyl groups, which significantly influence its reactivity and applications in various fields.
Mécanisme D'action
Target of Action
A molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, has been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
The mode of action of 1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol involves key hydrogen bonding interactions with the protein . This compound is also capable of activating CsF for the asymmetric nucleophilic fluorination of sulfoniums .
Biochemical Pathways
It’s known that the compound can participate in reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
It’s known that the compound can lower the pka of the cyclic carbamate, which improves drug potency .
Action Environment
It’s known that the compound can be stored in a sealed, dry environment at 2-8°c .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-[3,5-bis(trifluoromethyl)phenyl]propan-1-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the corresponding ketone under hydrogen gas pressure. This approach is advantageous due to its scalability and efficiency in producing large quantities of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-[3,5-bis(trifluoromethyl)phenyl]propan-1-one, using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to form 1-[3,5-bis(trifluoromethyl)phenyl]propan-1-amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide, forming the corresponding halides.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products:
Oxidation: 1-[3,5-bis(trifluoromethyl)phenyl]propan-1-one.
Reduction: 1-[3,5-bis(trifluoromethyl)phenyl]propan-1-amine.
Substitution: Corresponding halides such as 1-[3,5-bis(trifluoromethyl)phenyl]propan-1-chloride.
Applications De Recherche Scientifique
1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Fluorinated compounds, including those derived from this compound, are explored for their potential as drug candidates due to their enhanced metabolic stability and bioavailability.
Industry: The compound is used in the development of specialty chemicals and agrochemicals, where the trifluoromethyl groups impart desirable properties such as increased lipophilicity and chemical resistance.
Comparaison Avec Des Composés Similaires
1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: Similar structure but with an ethyl group instead of a propyl group.
1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-one: The ketone analog of the compound.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Contains an isocyanate group instead of a hydroxyl group.
Uniqueness: 1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol is unique due to its specific combination of trifluoromethyl groups and a hydroxyl-functionalized propyl chain. This structure imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable in various synthetic and research applications.
Propriétés
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F6O/c1-2-9(18)6-3-7(10(12,13)14)5-8(4-6)11(15,16)17/h3-5,9,18H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQJJEHEDHLDBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
742097-70-7 | |
| Record name | 742097-70-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















